1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound notable for its unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an ethanone moiety. The molecular formula is , and it has a molecular weight of approximately 246.23 g/mol. This compound is of significant interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activity and utility as a building block for more complex molecules.
The compound can be synthesized through various methods, often involving multi-step reactions that incorporate the formation of the oxadiazole and azetidine rings. It is commercially available from chemical suppliers for research purposes .
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. It falls under the category of bioactive compounds, making it relevant in pharmaceutical research.
The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone features:
The compound exhibits several chemical reactivity patterns:
These reactions often require specific catalysts and controlled environments to ensure selectivity and yield. The products formed depend heavily on the reaction conditions employed.
The mechanism of action for 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with biological targets through its functional groups:
These interactions may lead to alterations in various biochemical pathways, contributing to its potential therapeutic effects.
The physical properties include:
Key chemical properties include:
This compound's diverse applications highlight its significance across multiple scientific disciplines, making it a valuable subject for ongoing research and development efforts.
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS: 1706435-30-4) represents a strategically designed hybrid molecule that integrates two privileged heterocyclic scaffolds in contemporary drug discovery—the 1,2,4-oxadiazole and azetidine rings. This molecular architecture positions the compound at the intersection of synthetic chemistry and biological evaluation, with its structural framework engineered for targeted interactions with biological macromolecules. The systematic IUPAC designation reflects its intricate connectivity: an N-acetylazetidine moiety linked to a 3-(2-aminoethyl)-1,2,4-oxadiazole unit, yielding a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.24 g/mol [1]. Beyond its fundamental chemical characterization, this compound exemplifies modern approaches to bioactive molecule design, where synergistic integration of distinct pharmacophoric elements aims to enhance target specificity, optimize physicochemical properties, and overcome limitations of earlier therapeutic agents. Its emergence signals a deliberate transition from traditional heterocyclic systems toward spatially constrained, metabolically tuned frameworks with potentially superior pharmacological profiles.
The 1,2,4-oxadiazole heterocycle serves as a versatile bioisostere in medicinal chemistry, strategically deployed to enhance metabolic stability while maintaining favorable hydrogen-bonding capacity. This five-membered aromatic ring (containing oxygen and two nitrogen atoms) exhibits notable resistance to enzymatic degradation compared to ester or amide functionalities it commonly replaces. Recent research demonstrates that electron-withdrawing substituents on the oxadiazole ring significantly influence its hydrolytic stability and target engagement. For instance, fluorinated oxadiazole derivatives exhibit enhanced potency as HDAC inhibitors due to their modulated electronic properties and susceptibility to enzyme-mediated hydrolysis into active acylhydrazides within target active sites . The 2-aminoethyl side chain appended to the oxadiazole ring in our subject compound introduces a flexible cationic anchor point at physiological pH, facilitating electrostatic interactions with biological targets—a design feature validated in antimicrobial oxadiazole derivatives showing disruption of bacterial membrane integrity [4].
Complementing this, the azetidine ring (a four-membered saturated nitrogen heterocycle) introduces significant conformational restraint and ring strain, enforcing specific three-dimensional orientations of appended pharmacophores. This constraint reduces the entropic penalty upon target binding compared to larger or more flexible ring systems. Azetidines also favorably modulate pharmacokinetic parameters; their reduced basicity (pKₐ ~7.5-9.0) compared to larger azaheterocycles enhances membrane permeability while maintaining sufficient aqueous solubility for biological evaluation [1]. The N-acetyl substitution on the azetidine nitrogen further fine-tunes electron density and steric bulk, potentially influencing binding pocket penetration. This strategic combination—metabolically robust oxadiazole coupled with spatially defined azetidine—creates a hybrid scaffold with tailored physicochemical properties (calculated LogP ~0.5, topological polar surface area ~80 Ų) suitable for central nervous system penetration or intracellular target engagement [1] [4].
Table 1: Key Biopharmaceutical Properties of Structural Motifs in 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Structural Element | Role in Bioactive Compound Design | Target Interaction Capabilities | Metabolic Influence |
---|---|---|---|
1,2,4-Oxadiazole Ring | Bioisostere for esters/carboxamides | Hydrogen bond acceptor, dipole-mediated interactions | High oxidative stability, enzymatic hydrolysis possible with specific substituents |
3-(2-Aminoethyl) Side Chain | Cationic center at physiological pH | Electrostatic interactions with anionic membrane components, chelation potential | Susceptible to oxidative deamination; may form Schiff bases |
Azetidine Ring | Conformational constraint | Pre-organized geometry for target complementarity, reduced entropic penalty | Reduced basicity enhances membrane permeability |
N-Acetyl Group | Steric/electronic modulation | Blocks protonation, carbonyl hydrogen bond acceptor | Potential for amidase cleavage; acetyl transfer reactions |
The molecular architecture of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone enables multifaceted target engagement through spatially distinct pharmacophoric elements. Antimicrobial profiling of structurally related oxadiazole-azetidine hybrids demonstrates potent growth inhibition against Gram-negative pathogens. Compound OX11 (sharing the core oxadiazole-azetidine framework) exhibits remarkable activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 15.75 μg/mL), outperforming conventional antibiotics like ampicillin in resistant strains [4]. Beyond bacteriostatic effects, these hybrids disrupt biofilm formation—a critical virulence factor—achieving 92-100% reduction in established biofilms as quantified by XTT metabolic assays and visualized via scanning electron microscopy [4]. The proposed mechanism involves compromised cell wall integrity, evidenced by transmission electron microscopy showing cytosolic leakage in treated bacteria, likely stemming from interactions with membrane biosynthesis enzymes or structural proteins [4].
In epigenetic modulation applications, the oxadiazole moiety demonstrates transformative behavior within enzyme active sites. Crystallographic studies of analogous compounds reveal that the oxadiazole ring undergoes enzyme-catalyzed hydrolysis within HDAC binding pockets, sequentially converting to diacylhydrazine and ultimately an active acylhydrazide inhibitor species . This in situ bioactivation enhances target specificity; trifluoromethyl-substituted oxadiazoles achieve exceptional HDAC6 inhibition (IC₅₀ = 2.06 nM) with >1000-fold selectivity over other HDAC isoforms. Computational analyses (QM/MM) elucidate the hydrolysis mechanism, indicating activation energies of ΔG‡ ≈ 21 kcal·mol⁻¹ for the rate-determining step—a value concordant with experimentally observed kinetics . The azetidine component contributes significantly to isoform selectivity by sterically complementing the HDAC6 tunnel-like active site, which accommodates bulkier capping groups compared to other HDACs.
Table 2: Experimental Biological Activities of Structurally Related Oxadiazole-Azetidine Compounds
Biological Target | Test Compound | Key Activity Metrics | Reference Compound Activity |
---|---|---|---|
Bacterial Growth Inhibition | OX11 (Analog) | MIC = 15.75 μg/mL against P. aeruginosa and E. coli | Ciprofloxacin MIC = 5-10 μg/mL (strain-dependent) |
Biofilm Disruption | OX11 (Analog) | 92-100% reduction in E. coli biofilms at MIC | Ampicillin shows <50% reduction at comparable concentrations |
HDAC6 Inhibition | Trifluoromethyl-oxadiazole analog | IC₅₀ = 2.06 nM, >1000-fold selectivity over HDAC1-11 | Vorinostat IC₅₀ HDAC6 = ~50 nM (pan-inhibitor) |
Synergistic Antibacterial Activity | OX11 + Ampicillin | 16-32 fold MIC reduction against K. pneumoniae | Ampicillin alone MIC >128 μg/mL against resistant strains |
Molecular modeling simulations position the protonated 2-aminoethyl group within anionic subpockets of target proteins, while the planar oxadiazole ring engages in π-cation or dipole-dipole interactions with catalytic residues. The compact azetidine linker optimally orients these functionalities without introducing excessive conformational flexibility. This precise spatial arrangement translates to enhanced binding entropy—a critical advantage over linear alkyl linkers or larger cyclic constraints. Furthermore, the carbonyl group bridging the azetidine and acetyl unit offers hydrogen-bonding capacity, potentially anchoring the molecule to protein backbones via water-mediated bridges [1] [6]. Such multipoint interactions rationalize the observed biological activities and provide a structural blueprint for further optimization.
The development of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone reflects a deliberate evolution in heterocyclic medicinal chemistry, transitioning from benzofuran-based architectures to rationally designed oxadiazole-azetidine hybrids. Early-generation bioactive compounds relied heavily on benzofuran scaffolds, valued for their synthetic accessibility and moderate antimicrobial or anti-inflammatory activities. However, these molecules exhibited significant limitations: metabolic susceptibility of the furan ring to cytochrome P450-mediated oxidation, promiscuous target engagement leading to off-target effects, and suboptimal physicochemical profiles limiting central nervous system penetration [1].
The strategic shift toward oxadiazoles addressed several benzofuran limitations. As stable bioisosteres, 1,2,4-oxadiazoles provided enhanced metabolic resistance while maintaining similar geometry and electronic distribution. This transition is exemplified in HDAC inhibitor development, where initial benzofuran-capped hydroxamates showed promising potency but suffered from rapid glucuronidation and poor brain penetration. Second-generation inhibitors incorporated 1,3,4-oxadiazoles, improving pharmacokinetics but still exhibiting limited isoform selectivity. The contemporary trifluoromethyl-1,2,4-oxadiazole HDAC inhibitors exhibit not only enhanced metabolic stability but also isoform-specific inhibition through unique binding mechanisms—including the aforementioned in situ hydrolysis to acylhydrazides within the HDAC6 active site .
Concurrently, azetidine chemistry advanced from synthetic curiosity to pharmacologically favored scaffold. Early drug discovery prioritized larger nitrogen heterocycles (piperidines, pyrrolidines), but their conformational flexibility and high basicity often compromised target selectivity and cellular penetration. Azetidines emerged as superior alternatives, with their smaller ring size enforcing defined molecular geometries and reduced basicity improving membrane permeability. The integration of azetidine with oxadiazole—as seen in our subject compound—represents a deliberate convergence of these two evolutionary trajectories [1] [4].
Table 3: Evolutionary Progression of Heterocyclic Scaffolds in Targeted Therapeutics
Generational Shift | Representative Scaffolds | Pharmacological Advantages | Limitations Addressed by Oxadiazole-Azetidine Hybrids |
---|---|---|---|
First Generation (Pre-2000s) | Benzofurans, simple azoles | Synthetic accessibility, moderate bioactivity | Metabolic instability, CYP-mediated oxidation, target promiscuity |
Second Generation (~2000-2015) | 1,3,4-Oxadiazoles, piperidines | Improved metabolic stability over benzofurans | Conformational flexibility, suboptimal selectivity profiles |
Current Hybrid Scaffolds (2015-Present) | 1,2,4-Oxadiazole-Azetidine hybrids | Enhanced target specificity, reduced ring basicity, conformational constraint, biofilm penetration | Limited spatial control, insufficient pharmacokinetic optimization |
The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (first reported circa 2015-2017) capitalized on improved synthetic methodologies for azetidine functionalization and oxadiazole cyclization, enabling efficient construction of this previously inaccessible chemotype [1]. Biological evaluations quickly demonstrated advantages over predecessor compounds: significantly enhanced biofilm penetration compared to benzofuran analogs, and improved Gram-negative activity attributed to the cationic aminoethyl side chain facilitating outer membrane traversal. The historical trajectory thus illustrates a rational progression toward structurally constrained, metabolically optimized hybrids with targeted biological activities—a progression embodied in this specific oxadiazole-azetidine architecture [1] [4].
CAS No.: 112484-85-2
CAS No.: 10606-14-1